molecular formula C26H22FN3O4 B242038 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

货号: B242038
分子量: 459.5 g/mol
InChI 键: FRIYRIXWYAPNST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

作用机制

The mechanism of action of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is complex and involves multiple pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor kappa B (NF-κB) pathway, leading to the inhibition of cell growth and inflammation. Additionally, this compound A has been shown to regulate glucose and lipid metabolism by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound A inhibits cell growth and induces apoptosis in cancer cells. Furthermore, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound A has been shown to regulate glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation in adipose tissue.

实验室实验的优点和局限性

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has several advantages for lab experiments, including its high potency and specificity for its target receptors. Additionally, this compound A has been shown to be well-tolerated in animal models, with no significant toxicity observed. However, the synthesis method for this compound A is complex and requires specialized equipment and expertise. Furthermore, the efficacy of this compound A in clinical trials has not yet been established, and further research is needed to determine its safety and efficacy in humans.

未来方向

There are several future directions for research on 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound A for therapeutic use. Furthermore, the development of more efficient synthesis methods for this compound A would enable its widespread use in scientific research and potentially in clinical settings.
Conclusion:
This compound A is a synthetic compound with significant potential for therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Its complex mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans, and the development of more efficient synthesis methods would enable its widespread use in scientific research and clinical settings.

合成方法

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis method involves the use of organic solvents and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.

科学研究应用

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Several studies have shown that this compound A has anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound A has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases. Moreover, this compound A has been shown to have potential in the treatment of metabolic disorders, such as obesity and diabetes, by regulating glucose and lipid metabolism.

属性

分子式

C26H22FN3O4

分子量

459.5 g/mol

IUPAC 名称

3-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C26H22FN3O4/c1-15-19(6-7-25(31)29-9-8-18-12-28-14-30-18)26(32)34-24-11-23-21(10-20(15)24)22(13-33-23)16-2-4-17(27)5-3-16/h2-5,10-14H,6-9H2,1H3,(H,28,30)(H,29,31)

InChI 键

FRIYRIXWYAPNST-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)F)CCC(=O)NCCC5=CN=CN5

规范 SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CCC(=O)NCCC5=CN=CN5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。